molecular formula C10H12N4O2 B2657462 Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2092272-78-9

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2657462
CAS No.: 2092272-78-9
M. Wt: 220.232
InChI Key: VLARFQCXJJMGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a structural motif found in various biologically active molecules. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of deep eutectic solvents (DES) has been reported to enhance the yield and simplify the work-up process, making it more environmentally friendly . These methods ensure high purity and consistency, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, its anti-tumor activity is attributed to the inhibition of kinases involved in cell proliferation .

Comparison with Similar Compounds

  • 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Comparison: Compared to its analogs, Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its ethyl ester group, which enhances its solubility and bioavailability. This makes it more suitable for pharmaceutical applications where these properties are crucial .

Properties

IUPAC Name

ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARFQCXJJMGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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